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Compound of Interest

Compound Name: H-Lys(me)2-oh hcl

CAS No.: 79416-87-8

Cat. No.: B1506683

Get Quote

A Technical Guide to Epigenetic Profiling and Metabolic
Tracing
Executive Summary & Biological Context
H-Lys(Me)2-OH HCl (Dimethyl-L-lysine hydrochloride) is not a cytotoxic chemotherapeutic

agent but a critical chemical probe and analytical standard used to decipher the "Histone Code"

in cancer cells.

In oncology research, its utility is threefold:

Metabolic Biomarker: Free dimethyllysine in the cytoplasm or culture media serves as a

proxy for the rate of proteolysis of methylated histones (e.g., H3K9me2, H3K27me2).

Enzymatic Product Standard: It is the absolute reference standard for quantifying the activity

of Lysine Demethylases (KDMs) and methyl-lysine binding domains.

Synthetic Building Block: It is the precursor for synthesizing histone tail peptides used to

screen for "Reader" proteins (e.g., Chromodomain or PHD finger proteins) that are often

upregulated in metastatic cancers.
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The Mechanistic Landscape
Cancer cells frequently exhibit dysregulated histone methylation. For instance, the silencing of

tumor suppressor genes is often mediated by H3K9me2 (repressive mark). The turnover of

these marks releases free H-Lys(Me)2-OH, which is not re-incorporated into proteins but

excreted or metabolized. Therefore, quantifying this specific amino acid provides a readout of

global epigenetic turnover.
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Figure 1: The metabolic lifecycle of dimethyllysine. Unlike canonical amino acids, free

methylated lysines released from proteolysis are not recycled for protein synthesis, making

them ideal biomarkers for protein turnover.

Experimental Protocols
Protocol A: Quantification of Global Methylation
Turnover (LC-MS/MS)
Purpose: To determine if a specific cancer cell line (e.g., MCF-7 vs. MDA-MB-231) exhibits

hyper-turnover of methylated histones, which correlates with aggressive phenotypes.

Reagents:

Analyte: Cell lysate or conditioned media.

Internal Standard:

-Dimethyl-L-lysine (Isotopically labeled).
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Reference Standard: H-Lys(Me)2-OH HCl (Sigma/Novabiochem).

Matrix: 0.1% Formic acid in Water/Acetonitrile.

Step-by-Step Methodology:

Cell Harvesting:

Grow cancer cells to 80% confluency.

Wash 3x with PBS to remove extracellular amino acids.

Lyse cells using 80% cold methanol (metabolite extraction). Do not use RIPA buffer as

detergents interfere with MS.

Spiking:

Add

-Dimethyl-L-lysine internal standard to the lysate at a final concentration of 1 µM.

Vortex for 1 min and centrifuge at 14,000 x g for 10 min at 4°C.

Standard Curve Preparation:

Prepare a serial dilution of H-Lys(Me)2-OH HCl ranging from 10 nM to 100 µM in 80%

methanol.

LC-MS/MS Analysis:

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to

the high polarity of the amino acid.

Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

Transition: Monitor MRM transition for Dimethyllysine (m/z 175.1 → 84.1) and the heavy

standard.

Data Interpretation:
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Normalize the concentration of free H-Lys(Me)2-OH to total protein content.

Result: High levels of free dimethyllysine indicate high rates of histone degradation or

"epigenetic instability."

Protocol B: KDM Activity Assay (In Vitro)
Purpose: To screen for inhibitors of Lysine Demethylases (e.g., LSD1/KDM1A) using H-

Lys(Me)2-OH as a product reference.

Concept: KDM1A demethylates H3K4me2. In a mass spec assay, you monitor the

disappearance of the peptide and the appearance of the demethylated product. H-Lys(Me)2-
OH HCl is used here to calibrate the ionization efficiency of the methylated residue if

performing hydrolysis-based analysis.

Workflow:

Incubate Recombinant KDM1A with H3K4me2 peptide substrate.

Quench reaction with 1% TFA.

(Optional) Acid hydrolysis (6M HCl, 110°C, 24h) to release free amino acids.

Quantify the ratio of H-Lys(Me)2-OH (substrate remaining) to H-Lys(Me)1-OH (product) using

the standard curve generated in Protocol A.

Data Presentation & Analysis
When publishing data involving H-Lys(Me)2-OH HCl, clear categorization of the "Pool" being

measured is critical.
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Measurement Pool Biological Meaning
Expected Range (Cancer
Cells)

Acid-Soluble Extract

Free intracellular amino acid

pool. Represents immediate

turnover.

0.5 - 5.0 pmol/10^6 cells

Protein-Bound (Hydrolysate)

Total epigenetic burden.

Represents the steady-state

level of methylation.

100 - 500 pmol/mg protein

Conditioned Media

Excreted metabolite.

Correlates with tumor

burden/mass.

10 - 200 nM (highly variable)

Visualization of KDM Inhibition: When testing a drug (e.g., an LSD1 inhibitor), you expect the

levels of the methylated species to increase or remain stable, while the demethylated product

decreases.
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Figure 2: Logical flow of a KDM inhibition assay. H-Lys(Me)2-OH HCl is used to synthesize the

substrate (H3K4me2) or as a standard to quantify the "Persisting" fraction in hydrolysate

analysis.

Critical Technical Considerations
Solubility and Stability
The HCl salt form (

-Dimethyl-L-lysine hydrochloride) is highly soluble in water (>50 mg/mL).

Storage: Store powder at -20°C desiccated.
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Solution Stability: Aqueous solutions are stable at -20°C for 3 months. Avoid repeated

freeze-thaw cycles as this can lead to trace degradation or precipitation.

Isomeric Resolution
Crucial Check: Mass spectrometry cannot easily distinguish between Dimethyllysine and

Ethyllysine (isobaric).

Validation: You must use a high-resolution HILIC method or derivatization (e.g., benzoyl

chloride) to separate these isomers if ethyllysine is a suspected contaminant, though it is

biologically rare in human cancer cells compared to dimethyllysine.

Cationic Transport
If using H-Lys(Me)2-OH as a competitive inhibitor in live cell culture (rare but possible), be

aware that it utilizes System y+ (cationic amino acid transporters, e.g., CAT-1/SLC7A1). High

concentrations (mM range) may competitively inhibit the uptake of L-Arginine and L-Lysine,

potentially causing cell starvation artifacts unrelated to epigenetic mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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